Evidence Item 1: Topological Polar Surface Area (TPSA) and LogP Differentiation vs. the Non-Carbamate 1,3,4-Oxadiazole Analogue
Computational drug-likeness parameters for tert-butyl (5-(chloromethyl)-1,3,4-oxadiazol-2-yl)carbamate were compared with its closest non-carbamate analogue, 2-tert-butyl-5-(chloromethyl)-1,3,4-oxadiazole (CAS 40016-06-6) . The target compound exhibits a TPSA of 77.25 Ų and a LogP of 2.155, whereas the non-carbamate analogue has a TPSA of 38.9 Ų and an XLogP of 1.9. The 38.35 Ų higher TPSA—driven by the carbamate group—places the target compound in a more favourable region of the BOILED-Egg plot for blood–brain barrier penetration prediction while still adhering to the rule-of-five limits required for oral drug candidates . The modest 0.255 LogP increase does not push the compound into unfavourable lipophilicity space, meaning the target scaffold offers an additional H-bond donor (NH) without sacrificing permeability potential, a balance that the non-carbamate analogue cannot achieve.
| Evidence Dimension | Topological Polar Surface Area (TPSA) and LogP |
|---|---|
| Target Compound Data | TPSA 77.25 Ų, LogP 2.1554 |
| Comparator Or Baseline | 2-tert-Butyl-5-(chloromethyl)-1,3,4-oxadiazole (CAS 40016-06-6): TPSA 38.9 Ų, XLogP 1.9 |
| Quantified Difference | ΔTPSA = +38.35 Ų; ΔLogP = +0.255 |
| Conditions | In silico prediction (ChemScene computational data; XLogP from PubChem-derived algorithm) |
Why This Matters
A TPSA > 75 Ų combined with a moderate LogP is empirically associated with enhanced blood–brain barrier penetration, making the target compound a strategically superior choice for CNS-focused medicinal chemistry programmes where the non-carbamate analogue would be predicted to fail the same permeability screen.
